N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity and is often used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, including the formation of the benzothiazole core, the introduction of the cyclohexylcarbamoyl group, and the attachment of the ethoxybenzothiazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-N-methylphenethylamine: Known for its psychoactive properties.
Organochlorine Compounds: Widely used in pesticides and industrial applications.
Uniqueness
N-(2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)-2-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C26H28N4O3S4 |
---|---|
Molecular Weight |
572.8 g/mol |
IUPAC Name |
N-cyclohexyl-2-[[6-[[2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H28N4O3S4/c1-2-33-18-9-11-20-22(13-18)37-26(30-20)35-15-24(32)28-17-8-10-19-21(12-17)36-25(29-19)34-14-23(31)27-16-6-4-3-5-7-16/h8-13,16H,2-7,14-15H2,1H3,(H,27,31)(H,28,32) |
InChI Key |
LFXAWTGWPQOZGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC4=C(C=C3)N=C(S4)SCC(=O)NC5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.